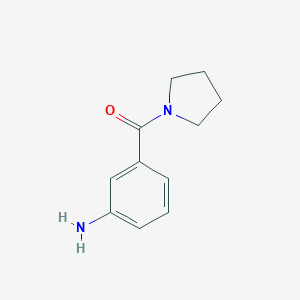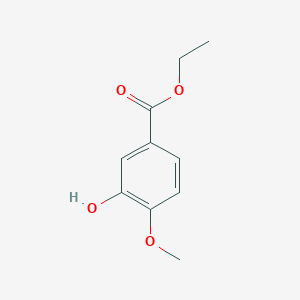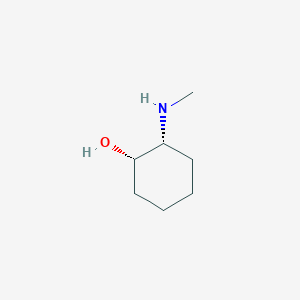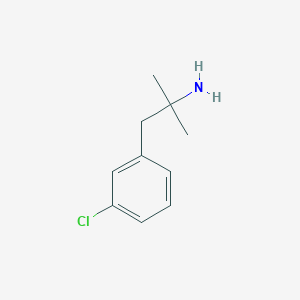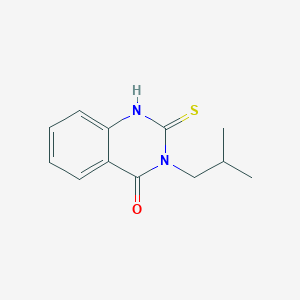![molecular formula C10H8ClNO3 B169185 6-(3-氯丙酰基)苯并[d]恶唑-2(3H)-酮 CAS No. 132383-36-9](/img/structure/B169185.png)
6-(3-氯丙酰基)苯并[d]恶唑-2(3H)-酮
描述
The compound “6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one” is likely to be an organic compound containing a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring (a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom). The “6-(3-Chloropropanoyl)” part suggests that there is a 3-Chloropropanoyl group attached to the 6th carbon of the benzoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through cyclodehydration of a 2-aminophenol and a carboxylic acid or its derivative . The 3-Chloropropanoyl group could potentially be introduced through a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole ring and the 3-Chloropropanoyl group. Techniques such as NMR spectroscopy and mass spectrometry could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring and the 3-Chloropropanoyl group. The benzoxazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions. The 3-Chloropropanoyl group contains a carbonyl group, which is polar and can be involved in various reactions, and a chlorine atom, which can be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the electronegative chlorine atom could impact its solubility, boiling point, and melting point .科学研究应用
合成和生物活性
合成和抗癌特性: 合成了一类苯并[d]恶唑-2(3H)-酮衍生物,包括 6-(3-氯丙酰基)苯并[d]恶唑-2(3H)-酮。这些化合物对人胰腺腺癌和人非小细胞肺癌细胞系表现出体外细胞毒性。一些衍生物被鉴定为潜在抗癌疗法的先导分子 (Reddy 等人,2014 年)。
合成和抗分枝杆菌活性: 另一项研究重点关注这些化合物的合成,以用于潜在的抗分枝杆菌应用。然而,大多数合成的衍生物对结核分枝杆菌无效,而一种特定的分子 (6h) 显示出有希望的活性 (Reddy 等人,2014 年)。
化学和结构分析
构象和 Hirshfeld 表面分析: 对相关化合物的无溶剂环缩合的研究揭示了构象景观和电子离域的见解,这对于理解苯并[d]恶唑-2(3H)-酮衍生物的化学行为至关重要 (Saeed 等人,2021 年)。
合成和 Sigma(1) 受体配体: 设计并合成了一些新衍生物,并评估了它们对 sigma 受体的亲和力。这项研究有助于理解 sigma(1) 受体结合位点,并有助于设计针对这些受体的高亲和力配体 (Zampieri 等人,2009 年)。
生态友好型合成: 一项研究展示了苯并[d]噻唑和苯并[d]恶唑的生态友好型和原子经济型合成,突出了绿色化学在这些化合物合成中的重要性 (Sung 等人,2013 年)。
抗惊厥特性: 对 2-取代-6-(4H-1,2,4-三唑-4-基)苯并[d]恶唑的合成研究证明了它们作为抗惊厥剂的潜力,其中特定的衍生物表现出高活性和低毒性 (Wei 等人,2009 年)。
恶唑呋喃的合成: 这项研究重点介绍了恶唑呋喃的合成,这是一种对小鼠黑色素瘤细胞具有细胞毒性的化合物,展示了苯并[d]恶唑-2(3H)-酮衍生物在癌症治疗中的潜在治疗应用 (Franchetti 等人,1990 年)。
适应性配位化学: 探索了相关化合物的多功能配位化学,展示了它们多样的配位模式和在化学中的潜在应用 (Ardizzoia 等人,2010 年)。
镇痛和抗炎特性: 已经研究了 2-氧代-3H-苯并恶唑的衍生物,包括 6-(3-氯丙酰基)苯并[d]恶唑-2(3H)-酮,它们的镇痛和抗炎特性。这项研究有助于开发新的治疗剂 (Gülcan 等人,2003 年)。
安全和危害
未来方向
属性
IUPAC Name |
6-(3-chloropropanoyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIZTDFUEUBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCl)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472881 | |
| Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one | |
CAS RN |
132383-36-9 | |
| Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
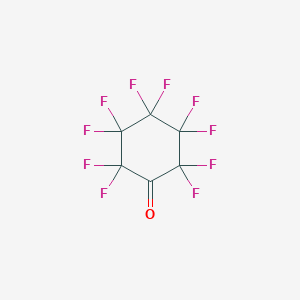
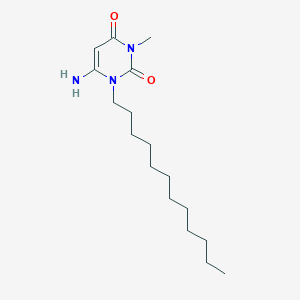
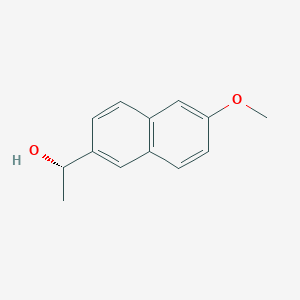
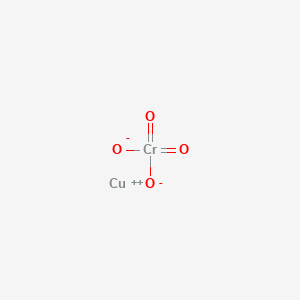
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
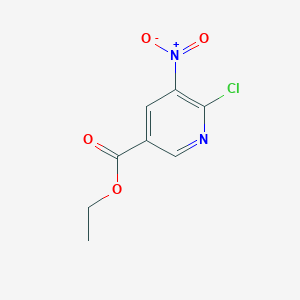
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
